3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LCB 03-0110 dihydrochloride is a potent inhibitor of the c-Src kinase and other tyrosine kinases, including those in the discoidin domain receptor 2 family, Bruton’s tyrosine kinase, and spleen tyrosine kinase . This compound is primarily used in scientific research to study kinase inhibition and its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LCB 03-0110 dihydrochloride involves multiple steps, starting with the preparation of the core thienopyridine structure. The key steps include:
Formation of the thienopyridine core: This is typically achieved through a cyclization reaction involving a thiophene derivative and a pyridine derivative.
Functionalization: The core structure is then functionalized with various substituents, including a morpholinomethyl group and a phenyl group.
Final conversion to dihydrochloride salt: The final product is obtained by converting the free base to its dihydrochloride salt form using hydrochloric acid
Industrial Production Methods
Industrial production of LCB 03-0110 dihydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Ensuring high yield and purity through controlled reaction conditions.
Purification: Using techniques such as crystallization and chromatography to achieve the desired purity.
Quality control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards
Chemical Reactions Analysis
Types of Reactions
LCB 03-0110 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly on the phenyl and morpholinomethyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of LCB 03-0110 dihydrochloride, which are used for further research and development .
Scientific Research Applications
LCB 03-0110 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and its effects on chemical reactions.
Biology: Employed in cell biology research to investigate the role of kinases in cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in diseases involving abnormal kinase activity, such as cancer and fibrosis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting kinases
Mechanism of Action
LCB 03-0110 dihydrochloride exerts its effects by inhibiting the activity of c-Src kinase and other related tyrosine kinases. The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets. This inhibition disrupts cellular signaling pathways involved in cell proliferation, migration, and survival .
Comparison with Similar Compounds
Similar Compounds
Dasatinib: Another potent c-Src kinase inhibitor with broader kinase inhibition profile.
Bosutinib: Inhibits c-Src kinase and other kinases, used in cancer therapy.
Saracatinib: A selective c-Src kinase inhibitor with applications in cancer research
Uniqueness
LCB 03-0110 dihydrochloride is unique due to its high potency and selectivity for c-Src kinase and related tyrosine kinases. Its ability to inhibit multiple kinases involved in fibrosis and inflammation makes it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H25Cl2N3O2S |
---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol;dihydrochloride |
InChI |
InChI=1S/C24H23N3O2S.2ClH/c28-20-6-2-5-19(14-20)26-21-7-8-25-22-15-23(30-24(21)22)18-4-1-3-17(13-18)16-27-9-11-29-12-10-27;;/h1-8,13-15,28H,9-12,16H2,(H,25,26);2*1H |
InChI Key |
OEWGAUGZPPUIPF-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC(=CC=C2)C3=CC4=NC=CC(=C4S3)NC5=CC(=CC=C5)O.Cl.Cl |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C3=CC4=NC=CC(=C4S3)NC5=CC(=CC=C5)O.Cl.Cl |
Appearance |
Solid powder |
Synonyms |
LCB 03-0110 dihydrochloride; 3-[[2-[3-(4-Morpholinylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.